molecular formula C9H18ClN B2603623 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 2253639-43-7

1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

Cat. No.: B2603623
CAS No.: 2253639-43-7
M. Wt: 175.7
InChI Key: XIPBNZRRYFODGV-UHFFFAOYSA-N
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Description

“1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” is a compound with the molecular formula C9H17N . It is also known by other names such as 1-bicyclo[2.2.1]hept-2-yl-ethylamine .


Synthesis Analysis

The synthesis of bicyclic structures like “this compound” is a topic of ongoing research. One approach involves a photocatalytic cycloaddition reaction that provides access to bicyclo[2.1.1]hexanes with distinct substitution patterns .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[2.2.1]heptane scaffold . This structure is embedded in numerous compounds with various functions .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 139.238 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Glycosidase Inhibition

Research demonstrates the potential of bicyclic compounds, similar to 1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride, as glycosidase inhibitors. For example, two isomeric bicyclo[4.1.0]heptane analogues of the glycosidase inhibitor galacto-validamine were synthesized and shown to competitively inhibit the activity of a family 27 α-galactosidase enzyme from coffee beans, with significant binding interaction characterized by a Ki value of 0.541 µM. These findings suggest the applicability of such bicyclic compounds in developing inhibitors for specific enzymes involved in carbohydrate metabolism (Wang & Bennet, 2007).

Structural and Stereochemical Studies

The structural and stereochemical properties of bicyclic compounds have been extensively studied, providing insights into their potential applications in chemical synthesis and drug development. For instance, research on 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives has contributed to the unambiguous experimental determination of the absolute configuration of bicyclo[2.2.1]heptan-2-one. Such studies are foundational for the development of novel synthetic methodologies and the creation of new compounds with potential therapeutic applications (Plettner et al., 2005).

Gold(III)-Catalyzed Cyclization

Bicyclo[4.1.0]heptane substructures, which are related to this compound, have been synthesized through gold(III)-mediated cycloisomerization processes. This method showcases the utility of these compounds in forming complex structures with high regio- and stereocontrol, indicative of their potential in advanced organic synthesis and drug discovery (Hines, Eason & Siebert, 2017).

Corrosion Inhibition

Research into imidazoline derivative compounds, which share structural similarities with this compound, indicates their effectiveness as corrosion inhibitors. These compounds have been shown to significantly reduce corrosion processes in metal surfaces, pointing to their potential industrial applications in protecting materials from degradation (Wahyuningrum et al., 2008).

Future Directions

The future directions for the study and application of “1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride” and similar compounds involve further exploration of their synthesis, properties, and potential uses. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Properties

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7(10)9-4-2-8(6-9)3-5-9;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPBNZRRYFODGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(C1)CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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